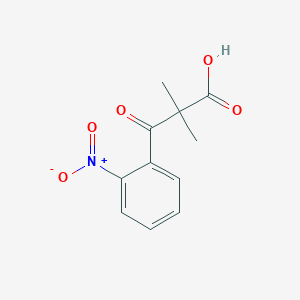
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group and a dimethyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by a series of reactions to introduce the dimethyl and oxo groups One common method involves the nitration of 2-methylbenzoic acid, followed by a Friedel-Crafts acylation to introduce the oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: The major product is 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid.
Reduction: The major product is 2,2-Dimethyl-3-(2-nitrophenyl)-3-hydroxypropanoic acid.
Substitution: The major products depend on the substituent introduced, such as 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid.
科学研究应用
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The dimethyl groups contribute to the compound’s hydrophobicity and influence its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-hydroxyphenyl)-3-oxopropanoic acid
Uniqueness
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethyl and oxo groups creates a compound with unique properties that are not found in its analogs.
属性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
LWPZLJAUFQGNGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
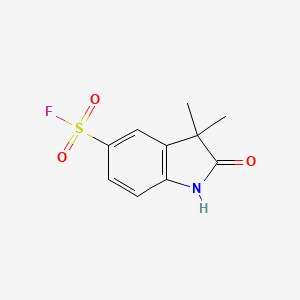
methanol](/img/structure/B13179018.png)
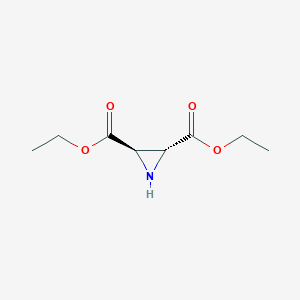
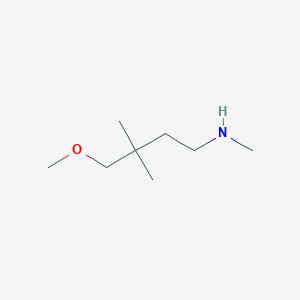
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
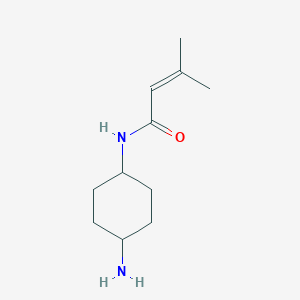
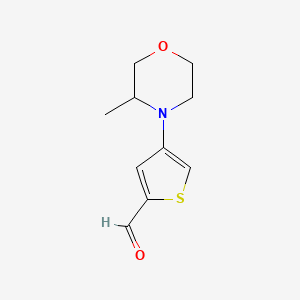

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
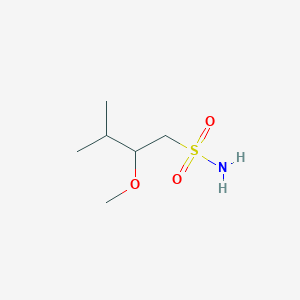
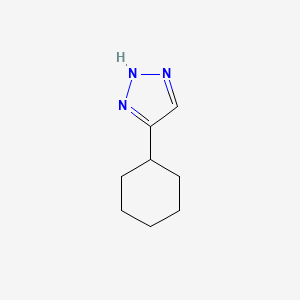

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
